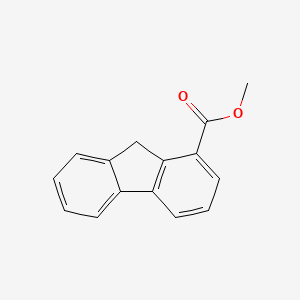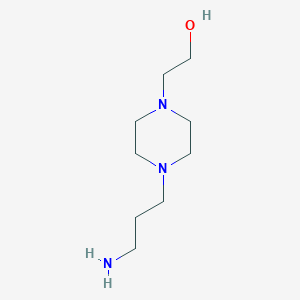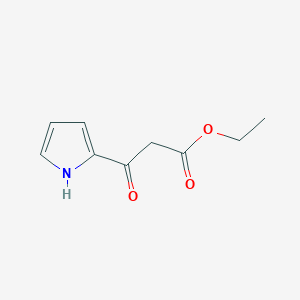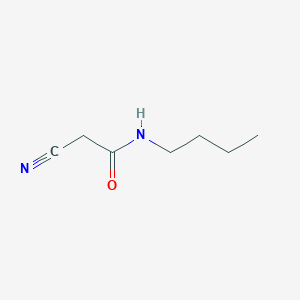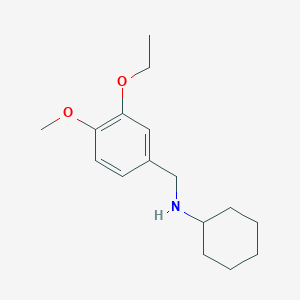
N-(3-ethoxy-4-methoxybenzyl)cyclohexanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "N-(3-ethoxy-4-methoxybenzyl)cyclohexanamine" is not directly mentioned in the provided papers. However, the papers do discuss various related compounds with structural similarities, such as benzylamine derivatives and cyclohexanamine moieties. These compounds are of interest due to their potential biological activities and applications in material science .
Synthesis Analysis
The synthesis of related compounds involves multi-step organic reactions, starting from basic building blocks like cycloalkanes, benzaldehydes, and amines. For instance, the synthesis of N,N'-bis(3-alkoxy-2-hydroxybenzyl)cyclohexane-1,2-diamines involves the formation of Schiff bases followed by complexation with metal ions . Similarly, the synthesis of N-cyclopropylbenzylamine derivatives includes the use of cyclopropanecarbonitrile, followed by a series of reactions such as Curtius rearrangement . These methods could potentially be adapted for the synthesis of "N-(3-ethoxy-4-methoxybenzyl)cyclohexanamine" by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of compounds related to "N-(3-ethoxy-4-methoxybenzyl)cyclohexanamine" has been characterized using various spectroscopic techniques and X-ray crystallography. For example, the X-ray crystal structure of a salen-type ligand with a cyclohexylene backbone has been reported, which provides insights into the influence of substituents on the molecular conformation . Additionally, the crystal structure of a 4'-hydroxy derivative of a cyclohexanone compound reveals the presence of hydrogen bonds and the chair conformation of the cyclohexanone ring .
Chemical Reactions Analysis
The chemical reactivity of benzylamine and cyclohexanamine derivatives is influenced by the presence of substituents on the aromatic ring and the cyclohexane moiety. For instance, the introduction of methoxy and ethoxy groups can affect the electron density and steric hindrance, which in turn can influence the outcome of reactions such as complexation with metals or interactions with biological targets .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds similar to "N-(3-ethoxy-4-methoxybenzyl)cyclohexanamine" are determined by their molecular structure. The presence of alkoxy substituents can affect properties like solubility, melting point, and the ability to form intermolecular interactions. For example, the Schiff base ligand with ethoxy groups exhibits strong intramolecular forces as evidenced by its IR and NMR spectra . The antimicrobial activity of N,N-dibenzyl-cyclohexane-1,2-diamine derivatives suggests that the cyclohexane backbone plays a significant role in biological activity .
科学的研究の応用
Analytical Characterization and Identification
Analytical Profiles and Detection in Biological Matrices : N-(3-ethoxy-4-methoxybenzyl)cyclohexanamine, along with other psychoactive arylcyclohexylamines, has been characterized using various analytical methods such as gas chromatography, mass spectrometry, and nuclear magnetic resonance spectroscopy. These methods have been developed for the qualitative and quantitative analysis of these compounds in biological fluids (De Paoli, Brandt, Wallach, Archer, & Pounder, 2013).
Identification in Drug Seizures : In a study investigating new psychoactive substances, N-(3-ethoxy-4-methoxybenzyl)cyclohexanamine was identified among other novel ortho-methoxybenzylated amphetamine-type designer drugs. Mass spectrometric, infrared spectroscopic, and nuclear magnetic resonance spectroscopic data were presented (Westphal, Girreser, & Waldmüller, 2016).
Structural Characterization
- X-Ray Diffraction Analysis : The compound has been synthesized and characterized by single crystal X-ray diffraction. This analysis reveals detailed structural information, including the arrangement of atoms and molecular configuration (Li, Liang, & Pan, 2017).
Pharmacological Profiles
- Receptor Interaction Studies : The pharmacological properties of N-(3-ethoxy-4-methoxybenzyl)cyclohexanamine and related compounds have been studied for their interaction with various receptors, including serotonergic, adrenergic, dopaminergic, and histaminergic receptors. Such studies are important for understanding the potential effects and mechanisms of action of these compounds (Rickli, Luethi, Reinisch, Buchy, Hoener, & Liechti, 2015).
Biochemical and Enzymatic Studies
- Lipase and α-Glucosidase Inhibition : Research on novel heterocyclic compounds derived from related structures, including 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide, has investigated their potential as inhibitors of lipase and α-glucosidase, enzymes relevant in metabolic processes (Bekircan, Ülker, & Menteşe, 2015).
Enantioselective Synthesis
- Asymmetric Synthesis in Pharmaceutical Production : The compound and its analogs have been utilized in asymmetric synthesis, which is critical in the production of various pharmaceuticals. One such study reports on a new cyclohexylamine oxidase for the deracemization of a key synthetic intermediate in the production of dextromethorphan (Wu, Huang, Wang, Li, Wang, Lin, & Chen, 2020).
特性
IUPAC Name |
N-[(3-ethoxy-4-methoxyphenyl)methyl]cyclohexanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2/c1-3-19-16-11-13(9-10-15(16)18-2)12-17-14-7-5-4-6-8-14/h9-11,14,17H,3-8,12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLNHVEHXYXVMFO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CNC2CCCCC2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30355136 |
Source


|
| Record name | N-(3-ethoxy-4-methoxybenzyl)cyclohexanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30355136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-ethoxy-4-methoxybenzyl)cyclohexanamine | |
CAS RN |
355817-14-0 |
Source


|
| Record name | N-(3-ethoxy-4-methoxybenzyl)cyclohexanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30355136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3H-[1,2]dithiolo[3,4-b]pyridine-3-thione](/img/structure/B1331154.png)
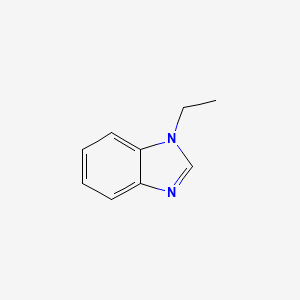
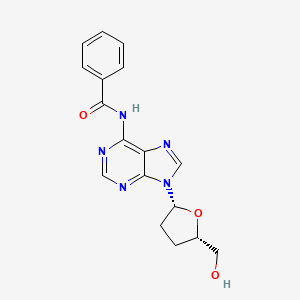
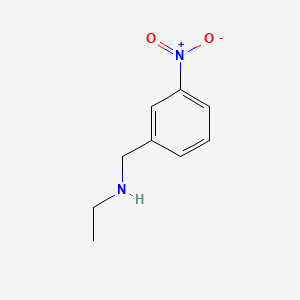
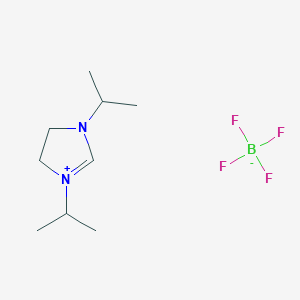
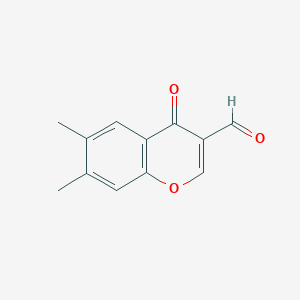
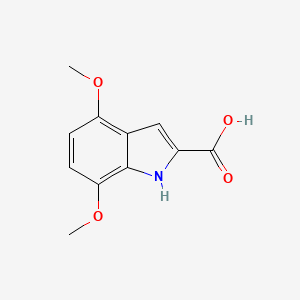
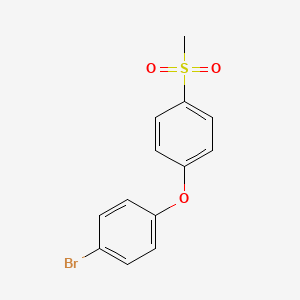
![1-(4-Bromophenyl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1331176.png)

